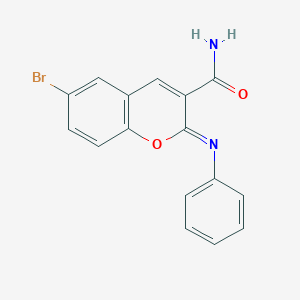

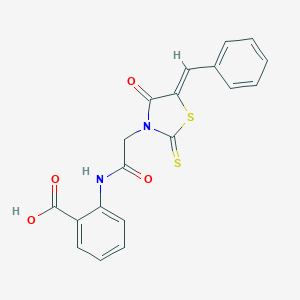

6-bromo-2-(phenylimino)-2H-chromene-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

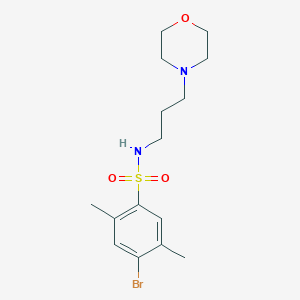

6-bromo-2-(phenylimino)-2H-chromene-3-carboxamide, also known as BRPC, is a synthetic compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. This compound belongs to the class of chromene derivatives, which have been found to exhibit various biological activities such as anti-inflammatory, anti-cancer, and anti-viral properties.

Aplicaciones Científicas De Investigación

1. Novel Synthesis Methods

- The compound has been utilized in the microwave-assisted synthesis of novel pyrimidine derivatives, highlighting its role in promoting cleaner reaction conditions and enhancing chemical yield. The synthesis process leverages the compound's reactivity, demonstrating its significance in the synthesis of compounds with potential analgesic properties (Chaudhary et al., 2012).

2. Biological Activity Investigation

- The compound has been used in the synthesis of a series of pyrimidine derivatives, which were then screened for their anti-inflammatory properties in vivo. This indicates the compound's utility in the development of potential anti-inflammatory agents, showcasing its importance in therapeutic applications (Chaydhary et al., 2015).

3. G Protein-Coupled Receptor (GPR35) Studies

- 6-Bromo-8-(4-[(3)H]methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic Acid, a compound closely related to the one , has been developed in a tritium-labeled form and utilized as a powerful tool for studying the orphan G protein-coupled receptor GPR35. This highlights the compound's application in advanced biochemical studies and receptor research (Thimm et al., 2013).

4. Chemical Reaction Studies

- Studies involving chromone-3-carboxamides reacting with cyanothioacetamide show the compound's application in chemical reaction research, offering insights into the behavior of similar chemical structures under specific reaction conditions (Kornev et al., 2019).

5. Eco-friendly Synthesis Approach

- The compound has been used in developing an eco-friendly approach for the synthesis of 2-imino and 2-oxo-2H-chromene-3-carboxamides, underlining its significance in green chemistry and sustainable synthesis methods (Proença et al., 2008).

6. Molecular Structure and Pharmacological Investigations

- The compound's derivatives have been synthesized and analyzed for their molecular structure, contributing to the understanding of their physicochemical properties and potential pharmacological applications (Reis et al., 2013).

Propiedades

IUPAC Name |

6-bromo-2-phenyliminochromene-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11BrN2O2/c17-11-6-7-14-10(8-11)9-13(15(18)20)16(21-14)19-12-4-2-1-3-5-12/h1-9H,(H2,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLILVUNUNXDGMZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=C2C(=CC3=C(O2)C=CC(=C3)Br)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-bromo-2-(phenylimino)-2H-chromene-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({2-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzyl}amino)ethanol](/img/structure/B511300.png)

![N-[(2-chlorophenyl)methyl]-2H-tetrazol-5-amine](/img/structure/B511340.png)

amine](/img/structure/B511356.png)

amine](/img/structure/B511365.png)

![2-[[5-(4-chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-phenylphenyl)acetamide](/img/structure/B511372.png)